molecular formula C13H16O2 B15349099 (4-methylphenyl) (E)-hex-2-enoate CAS No. 69687-91-8

(4-methylphenyl) (E)-hex-2-enoate

Cat. No.: B15349099
CAS No.: 69687-91-8
M. Wt: 204.26 g/mol
InChI Key: ZSNJETLPYLDVIM-AATRIKPKSA-N
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Description

(E)-Hex-2-enoate esters are a class of unsaturated esters characterized by a conjugated double bond at the C2 position. (4-Methylphenyl) (E)-hex-2-enoate (C₁₃H₁₆O₂) is an aromatic ester derivative where the ester group is linked to a 4-methylphenyl (para-tolyl) substituent. This compound’s structure combines the reactivity of the α,β-unsaturated ester moiety with the steric and electronic effects of the aromatic ring.

Properties

CAS No.

69687-91-8

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(4-methylphenyl) (E)-hex-2-enoate

InChI

InChI=1S/C13H16O2/c1-3-4-5-6-13(14)15-12-9-7-11(2)8-10-12/h5-10H,3-4H2,1-2H3/b6-5+

InChI Key

ZSNJETLPYLDVIM-AATRIKPKSA-N

Isomeric SMILES

CCC/C=C/C(=O)OC1=CC=C(C=C1)C

Canonical SMILES

CCCC=CC(=O)OC1=CC=C(C=C1)C

Origin of Product

United States

Chemical Reactions Analysis

(4-methylphenyl) (E)-hex-2-enoate: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form (4-methylphenyl) (E)-hex-2-enoic acid.

  • Reduction: Reduction reactions can convert the double bond in the hexenoate group to a single bond, resulting in (4-methylphenyl) hexanoate.

  • Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed:

  • Oxidation: (4-methylphenyl) (E)-hex-2-enoic acid.

  • Reduction: (4-methylphenyl) hexanoate.

  • Substitution: Nitro-(4-methylphenyl) (E)-hex-2-enoate or bromo-(4-methylphenyl) (E)-hex-2-enoate.

Scientific Research Applications

(4-methylphenyl) (E)-hex-2-enoate: has several scientific research applications:

  • Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

  • Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which (4-methylphenyl) (E)-hex-2-enoate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The 4-methylphenyl group introduces significant differences compared to alkyl-substituted (E)-hex-2-enoate esters. Key comparisons are summarized in Table 1:

Table 1: Physical Properties of (E)-Hex-2-enoate Esters

Property Methyl-(E)-hex-2-enoate Ethyl-(E)-hex-2-enoate (4-Methylphenyl)-(E)-hex-2-enoate (Inferred)
Molecular Weight (g/mol) 128.17 142.20 204.27
Log Kow 2.12 ~2.5–3.0* ~3.5–4.0* (higher lipophilicity)
Vapor Pressure (mm Hg) 2.26 @ 20°C Lower than methyl ester Very low (due to aromatic bulk)
Water Solubility (mg/L) 1439 ~1000* <500* (reduced solubility)

*Estimated based on structural trends.

  • Molecular Weight and Solubility : The 4-methylphenyl group increases molecular weight and reduces water solubility compared to methyl/ethyl esters. This aligns with trends observed in aryl-substituted esters, where aromatic rings enhance hydrophobicity .
  • Volatility: The bulky aromatic substituent decreases vapor pressure, making (4-methylphenyl)-(E)-hex-2-enoate less volatile than its alkyl counterparts. This is critical for applications requiring thermal stability .

Chemical Reactivity

  • Hydrolysis: Like other α,β-unsaturated esters, (4-methylphenyl)-(E)-hex-2-enoate is susceptible to nucleophilic attack at the β-carbon. However, the electron-donating methyl group on the phenyl ring may slightly stabilize the ester against hydrolysis compared to unsubstituted phenyl analogs .
  • This is analogous to imidazol-4-yl methanimine derivatives, where bulky substituents influence molecular twist (e.g., ~56° dihedral angles in similar aryl systems) .

Research Findings and Limitations

  • Analytical Challenges: The compound’s low volatility complicates GC-IMS analysis, a method widely used for ethyl-(E)-hex-2-enoate detection in volatiles . HPLC or LC-MS may be preferable.
  • Knowledge Gaps: Experimental data on melting points, spectral signatures (NMR, IR), and biological activity are absent in the provided evidence. Further studies are needed to validate inferred properties.

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